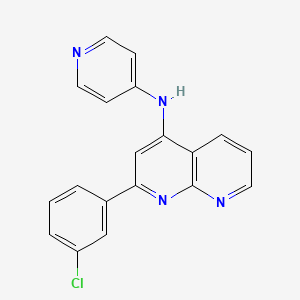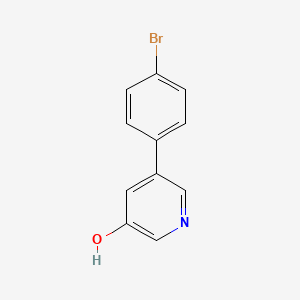
5-(4-Bromophenyl)pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromophenyl)pyridin-3-ol is a chemical compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a bromophenyl group at the 5-position and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)pyridin-3-ol typically involves the reaction of 4-bromoacetophenone with suitable reagents to introduce the pyridine ring. One common method involves the condensation of 4-bromoacetophenone with an aldehyde, followed by cyclization to form the pyridine ring. The reaction conditions often include the use of a base such as sodium hydroxide in an ethanol solution .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under basic conditions.
Major Products Formed
Oxidation: Formation of 5-(4-Bromophenyl)pyridin-3-one.
Reduction: Formation of 5-phenylpyridin-3-ol.
Substitution: Formation of various substituted pyridin-3-ol derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Bromophenyl)pyridin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Biological Studies: It is employed in studies investigating the interaction of pyridine derivatives with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Phenylpyridin-3-ol: Similar structure but lacks the bromine atom, leading to different reactivity and binding properties.
5-(4-Chlorophenyl)pyridin-3-ol: Contains a chlorine atom instead of bromine, which can affect its electronic properties and reactivity.
5-(4-Methylphenyl)pyridin-3-ol: Substituted with a methyl group, resulting in different steric and electronic effects.
Uniqueness
5-(4-Bromophenyl)pyridin-3-ol is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other similar compounds. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H8BrNO |
|---|---|
Molecular Weight |
250.09 g/mol |
IUPAC Name |
5-(4-bromophenyl)pyridin-3-ol |
InChI |
InChI=1S/C11H8BrNO/c12-10-3-1-8(2-4-10)9-5-11(14)7-13-6-9/h1-7,14H |
InChI Key |
AYPYTLKCFOEWJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-methoxy-3-(methoxymethyl)phenyl]Piperazine](/img/structure/B13877821.png)
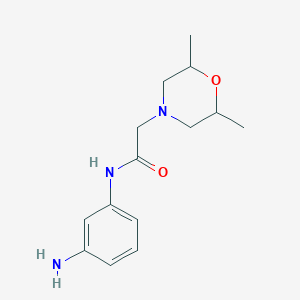
![2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyridine](/img/structure/B13877831.png)

![4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]Morpholine](/img/structure/B13877837.png)


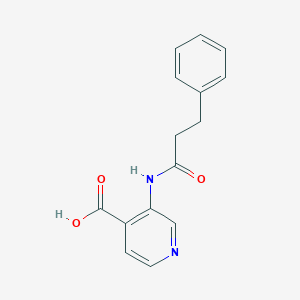
![3,4,5-Trihydroxy-6-[1-(4-hydroxy-2-oxochromen-3-yl)-3-oxo-1-phenylbutan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B13877852.png)

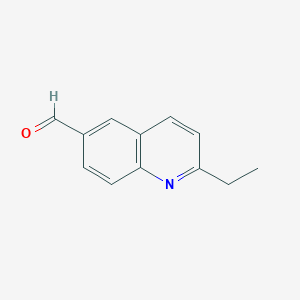
![2-{3-[2-(2-Methoxy-benzylamino)-ethyl]-phenyl}-ethanol](/img/structure/B13877895.png)
